N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O2/c1-17-10-14-29(15-11-17)22-24(27-13-12-26-22)31-20-8-6-18(7-9-20)23(30)28-16-19-4-2-3-5-21(19)25/h2-9,12-13,17H,10-11,14-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEMYPRQPGMRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide, also known as M712-0881, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C24H24ClN3O3, with a complex structure that includes a chlorophenyl group, a piperidine moiety, and a pyrazine derivative. Its structural features contribute to its biological activity and interaction with various biological targets.
1. Target Interaction
This compound exhibits activity against several targets involved in cancer and infectious diseases. The presence of the pyrazine ring is particularly noteworthy, as pyrazole derivatives are known for their diverse pharmacological profiles, including anti-inflammatory and anticancer properties.
2. Pharmacological Effects
Research indicates that this compound may influence cellular pathways by modulating enzyme activities associated with oxidative stress and inflammation. For example, studies have shown that related compounds can activate Nrf2 pathways, leading to increased expression of antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is crucial for cellular defense against oxidative damage .
1. Antitumor Activity
Several studies have explored the antitumor potential of similar compounds. Pyrazole derivatives have demonstrated significant inhibitory effects on various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. For instance, compounds with structural similarities have shown efficacy against BRAF(V600E) mutations and other oncogenic targets .
2. Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been well documented. Compounds similar to this compound have exhibited notable antifungal and antibacterial effects, suggesting potential applications in treating infections .
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a structurally related pyrazole derivative on human cancer cell lines. The compound demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent antitumor activity . The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Antimicrobial Activity
In another investigation, a series of pyrazole carboxamides were synthesized and tested against various pathogens. Results showed significant inhibition against Escherichia coli and Staphylococcus aureus, highlighting the compound's potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the piperidine and pyrazine portions significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 2-position of the phenyl ring | Enhanced binding affinity to target receptors |
| Variation in piperidine alkyl groups | Altered pharmacokinetic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
